molecular formula C24H16N2O10S2 B11704835 Biphenyl-4,4'-diyl bis(2-nitrobenzenesulfonate)

Biphenyl-4,4'-diyl bis(2-nitrobenzenesulfonate)

Cat. No.: B11704835
M. Wt: 556.5 g/mol
InChI Key: WOMWDUOWRCNMHK-UHFFFAOYSA-N
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Description

4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of nitrobenzenesulfonyl groups attached to a biphenyl structure, making it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE typically involves the reaction of 2-nitrobenzenesulfonyl chloride with biphenyl derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted biphenyl derivatives, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE exerts its effects involves the interaction of its nitrobenzenesulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modifying their function. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[(2-NITROBENZENESULFONYL)OXY]-[1,1’-BIPHENYL]-4-YL 2-NITROBENZENE-1-SULFONATE is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler sulfonyl chlorides. This makes it particularly valuable in applications requiring robust chemical properties .

Properties

Molecular Formula

C24H16N2O10S2

Molecular Weight

556.5 g/mol

IUPAC Name

[4-[4-(2-nitrophenyl)sulfonyloxyphenyl]phenyl] 2-nitrobenzenesulfonate

InChI

InChI=1S/C24H16N2O10S2/c27-25(28)21-5-1-3-7-23(21)37(31,32)35-19-13-9-17(10-14-19)18-11-15-20(16-12-18)36-38(33,34)24-8-4-2-6-22(24)26(29)30/h1-16H

InChI Key

WOMWDUOWRCNMHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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